8-Phenyltheophylline

Adenosine receptor pharmacology P1 purinoceptor antagonism In vitro bioassay

8-Phenyltheophylline (8-PT) provides unambiguous adenosine receptor blockade without phosphodiesterase inhibition, a critical advantage over theophylline and caffeine. This clean mechanistic profile prevents confounding cyclic nucleotide elevation, ensuring definitive attribution of observed effects to A1/A2A antagonism. An essential molecular tool for in vitro pharmacology, organ bath studies, and signaling pathway dissection. Choose 8-PT for data integrity and experimental clarity. Sold for R&D use only.

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
CAS No. 961-45-5
Cat. No. B1204217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenyltheophylline
CAS961-45-5
Synonyms8-phenyltheophylline
Molecular FormulaC13H12N4O2
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C13H12N4O2/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,14,15)
InChIKeyPJFMAVHETLRJHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Phenyltheophylline (CAS 961-45-5): A Potent Xanthine-Derived Adenosine Receptor Antagonist for Preclinical Pharmacology


8-Phenyltheophylline (8-PT, 1,3-dimethyl-8-phenylxanthine) is a synthetic xanthine derivative that functions as a potent adenosine receptor antagonist . Unlike its parent compound theophylline and other classical xanthines such as caffeine, 8-phenyltheophylline exhibits significantly enhanced affinity for adenosine A1 and A2A receptors . Critically, the 8-phenyl substitution confers a marked divergence in pharmacological profile: 8-PT possesses virtually no activity as a phosphodiesterase (PDE) inhibitor, a mechanism that underlies many of the off-target effects associated with theophylline and caffeine . This clean mechanistic profile establishes 8-PT as a superior molecular tool for dissecting adenosine receptor-mediated signaling pathways in vitro and ex vivo without the confounding influence of PDE inhibition or cyclic nucleotide elevation.

Why Theophylline, Caffeine, or Other Simple Xanthines Cannot Substitute for 8-Phenyltheophylline in Adenosine Receptor Research


Substituting 8-phenyltheophylline with generic xanthines like theophylline or caffeine introduces critical experimental confounds that compromise data interpretation. While theophylline and caffeine are weak, non-selective adenosine receptor antagonists with Ki values in the micromolar range, they are simultaneously potent inhibitors of phosphodiesterase (PDE) enzymes [1][2]. This dual pharmacology means that observed cellular or tissue responses cannot be unambiguously attributed to adenosine receptor blockade, as elevated intracellular cAMP resulting from PDE inhibition directly modulates the same downstream pathways under investigation. Furthermore, the affinity of simple xanthines for adenosine receptors varies significantly across species and subtypes, introducing additional variability in comparative studies [1]. 8-Phenyltheophylline resolves this ambiguity by providing enhanced adenosine receptor antagonism in the complete absence of PDE inhibitory activity . The quantitative evidence detailed below demonstrates precisely why 8-PT is not an interchangeable analog but rather a functionally distinct and mechanistically cleaner research tool.

8-Phenyltheophylline vs. Comparators: Quantified Differentiation in Potency, Selectivity, and Functional Profile


Enhanced Adenosine Receptor Antagonist Potency: 8-Phenyltheophylline vs. Theophylline

8-Phenyltheophylline demonstrates substantially greater potency as an adenosine receptor antagonist compared to its parent compound, theophylline. Across multiple isolated tissue preparations, 8-PT exhibits antagonist activity that is quantified as 25- to 35-fold more potent than theophylline [1][2]. In specific functional assays, such as antagonism of presynaptic adenosine receptors in the rat vas deferens, 8-PT (10 µM) was approximately three times more potent than theophylline [3]. This enhanced potency enables the use of lower compound concentrations in experimental systems, reducing the risk of non-specific effects and solvent-related artifacts.

Adenosine receptor pharmacology P1 purinoceptor antagonism In vitro bioassay

Absence of Phosphodiesterase (PDE) Inhibitory Activity: A Critical Functional Distinction from Theophylline

A defining and procurement-relevant characteristic of 8-phenyltheophylline is its complete lack of phosphodiesterase (PDE) inhibitory activity, in stark contrast to theophylline and caffeine which are established PDE inhibitors . This functional distinction is not merely incremental but represents a binary difference in mechanism of action. Theophylline's dual pharmacology (adenosine antagonism plus PDE inhibition) creates a situation where observed physiological effects cannot be definitively assigned to either pathway. 8-PT, by virtue of the 8-phenyl substitution, retains potent adenosine receptor antagonism while abolishing PDE inhibition entirely . This clean pharmacology makes 8-PT the preferred tool for experiments requiring unambiguous interpretation of adenosine receptor-mediated phenomena.

Phosphodiesterase inhibition cAMP signaling Mechanistic selectivity Xanthine pharmacology

Subtype Selectivity Profile: Preferential A1 vs. A2A Adenosine Receptor Antagonism

8-Phenyltheophylline exhibits a pronounced selectivity for the adenosine A1 receptor subtype over the A2A receptor subtype, a property not shared by theophylline which is essentially equipotent at both receptor subtypes (Ki ≈ 14 µM for both A1 and A2) [1]. In binding studies, 8-PT was approximately 700 times more potent as an antagonist at A1 receptors (bovine brain) than at A2 receptors (human platelets) [2]. This represents a substantial improvement in subtype discrimination compared to theophylline's non-selective profile. It is important to note, however, that in some isolated tissue preparations, 8-PT does not exhibit clear functional selectivity between A1 and A2 receptors, indicating that selectivity may be assay- and tissue-dependent [3].

Adenosine receptor subtypes A1 receptor selectivity Receptor binding assay Structure-activity relationship

Pharmacokinetic Limitations for In Vivo Applications: Procurement Guidance Based on Rapid Clearance and Bioavailability Constraints

While 8-phenyltheophylline offers significant advantages for in vitro and ex vivo applications, its pharmacokinetic profile presents substantial limitations for in vivo studies that must be carefully considered during experimental design and procurement. Following intravenous administration in rats, 8-PT is rapidly cleared from plasma with a half-life (t₁/₂) of approximately 14 minutes [1]. The compound exhibits a moderate apparent volume of distribution (~76 mL/100 g) and a plasma clearance rate of 3.5 mL/min/100 g [1]. Notably, 8-PT is undetectable in plasma following intraperitoneal injection due to a significant first-pass effect, and injection via the portal vein also reveals substantial first-pass metabolism [1]. These pharmacokinetic characteristics are likely to complicate the use of 8-PT in vivo, particularly for studies requiring sustained systemic exposure or oral dosing [1]. Researchers requiring an in vivo-compatible adenosine antagonist should consider water-soluble 8-(p-sulfophenyl)theophylline derivatives, which retain antagonist potency while offering improved solubility and pharmacokinetic properties [2].

Pharmacokinetics In vivo pharmacology Bioavailability Preclinical drug development

CYP1A2 Inhibition: Implications for Drug Interaction Studies and In Vivo Experimental Design

8-Phenyltheophylline has been identified as a potent and selective inhibitor of the hepatic cytochrome P450 enzyme CYP1A2 . This property, while not directly related to adenosine receptor antagonism, carries significant implications for experimental design when 8-PT is used in vivo or in ex vivo systems containing metabolic enzymes. CYP1A2 is responsible for the metabolism of numerous clinically relevant drugs and endogenous compounds, including caffeine, theophylline, clozapine, and melatonin. The potent inhibition of this enzyme by 8-PT introduces a potential confounding variable in studies where co-administered compounds are CYP1A2 substrates, and it may also contribute to the observed rapid clearance and first-pass metabolism of 8-PT itself . This characteristic further reinforces the recommendation that 8-PT is optimally suited for acute in vitro applications where hepatic metabolism is absent or intentionally excluded.

Cytochrome P450 CYP1A2 inhibition Drug metabolism Drug-drug interactions

Optimal Use Cases for 8-Phenyltheophylline in Academic and Industrial Preclinical Research


In Vitro Functional Studies of Adenosine A1 Receptor-Mediated Signaling in Isolated Tissues

8-Phenyltheophylline is the antagonist of choice for acute in vitro experiments requiring potent and selective blockade of adenosine A1 receptors in isolated tissue preparations such as guinea-pig atrium, rabbit basilar artery, and rat vas deferens [1]. Its 25- to 35-fold enhanced potency over theophylline and approximately 700-fold A1/A2A selectivity enable clear interpretation of adenosine-mediated inhibitory effects without the confounding influence of PDE inhibition [2][3]. Use 8-PT at concentrations of 1-10 µM for effective adenosine receptor antagonism in organ bath and electrophysiology experiments.

Biochemical Receptor Binding Assays for Adenosine Receptor Subtype Characterization

For radioligand binding studies aimed at characterizing adenosine receptor subtype distribution and affinity, 8-phenyltheophylline serves as a valuable competitive antagonist with well-defined selectivity parameters [1]. Its preferential affinity for A1 receptors (Ki in the nanomolar to low micromolar range, depending on species and assay conditions) makes it particularly useful for distinguishing A1-mediated binding from A2A- or A2B-mediated signals [1]. When used in conjunction with selective A2A antagonists, 8-PT enables pharmacologic dissection of mixed receptor populations in tissue homogenates or membrane preparations.

Mechanistic Pathway Validation: Distinguishing Adenosine Receptor Antagonism from PDE-Mediated Effects

In signaling pathway studies where the objective is to definitively attribute observed effects to adenosine receptor antagonism rather than PDE inhibition, 8-phenyltheophylline is an indispensable control compound [1]. Its complete lack of PDE inhibitory activity contrasts sharply with theophylline and caffeine, making 8-PT the preferred tool for experiments measuring cAMP accumulation, PKA activation, or CREB phosphorylation in response to adenosine or synthetic agonists [1]. This application is particularly relevant for cardiovascular and neuronal cell signaling research.

Acute Ex Vivo Pharmacological Challenges in Perfused Organ Systems

8-Phenyltheophylline is well-suited for acute, single-pass perfusion studies in isolated organ systems (e.g., Langendorff heart preparations, perfused kidney, or perfused mesenteric vascular beds) where the compound is administered directly into the perfusate [1]. In these closed-circuit or single-pass systems, the rapid clearance and short plasma half-life of 8-PT are less problematic, and the compound's potent adenosine antagonism can be leveraged to assess the role of endogenous adenosine in modulating organ function under baseline or pathophysiological conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Phenyltheophylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.